Dipropylene glycol methyl ether acetate

Coating Formulation Film Formation Solvent Evaporation

Formulators of 2K polyurethane and high-solids coatings face premature curing and film defects caused by reactive hydroxyl solvents. DPMA (CAS 88917-22-0, also 1992904-38-7) eliminates this issue with its acetate end-cap, preventing isocyanate consumption and ensuring predictable pot life. • Evaporation rate 0.015 (vs. PMA at ~0.33) - 22× slower for extended open time & defect-free leveling • Viscosity 1.7 cP at 25°C - low-viscosity tail solvent enabling high-solids application • Non-hydroxylic - no side reaction with isocyanates in 2K PU systems

Molecular Formula C9H18O4
Molecular Weight 190.24 g/mol
CAS No. 1992904-38-7
Cat. No. B14130223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropylene glycol methyl ether acetate
CAS1992904-38-7
Molecular FormulaC9H18O4
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCC(COC(C)COC(=O)C)OC
InChIInChI=1S/C9H18O4/c1-7(11-4)5-12-8(2)6-13-9(3)10/h7-8H,5-6H2,1-4H3
InChIKeyDRLRGHZJOQGQEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 100 ml / 250 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dipropylene Glycol Methyl Ether Acetate (CAS 88917-22-0) Procurement Guide for Industrial Solvent Applications


Dipropylene glycol methyl ether acetate (DPMA), with CAS registry number 88917-22-0, is a P-series glycol ether acetate that functions as a mid-to-slow evaporating, non-hydroxylic solvent [1]. It is characterized by a low viscosity of 1.7 cP at 25°C, a boiling point of 200-209°C, and a density of approximately 0.97 g/mL [1][2]. The commercial product is a mixture of up to four isomers, which is a standard industrial practice for this class of compounds [3].

Why Substituting Dipropylene Glycol Methyl Ether Acetate with Faster Evaporating Solvents Compromises Coating Performance and Compliance


Generic substitution of DPMA with seemingly similar P-series glycol ethers or acetates is not scientifically justified due to significant quantifiable differences in critical performance parameters, particularly evaporation rate and viscosity, which directly govern film formation and application behavior [1]. DPMA's evaporation rate of 0.015 (relative to n-butyl acetate=1.0) is nearly two orders of magnitude slower than its mono-propylene analog, propylene glycol methyl ether acetate (PMA), which has a rate of ~0.33 [1][2]. Furthermore, DPMA's acetate end-cap eliminates the reactive hydroxyl group, a feature that is absent in non-esterified glycol ethers like DPM, rendering DPMA uniquely suitable for proton-sensitive systems like urethanes .

Quantified Performance Advantages of Dipropylene Glycol Methyl Ether Acetate Over Primary Industrial Alternatives


Evaporation Rate Profile Extends Open Time and Improves Film Leveling vs. Propylene Glycol Methyl Ether Acetate

DPMA exhibits a significantly slower evaporation rate than its mono-propylene analog, propylene glycol methyl ether acetate (PMA). This quantifiable difference extends the application window and promotes superior film leveling. Specifically, DPMA has an evaporation rate of 0.015, whereas PMA has a rate of 0.33, both measured relative to n-butyl acetate=1.0 [1][2]. This represents a 22-fold reduction in evaporation speed.

Coating Formulation Film Formation Solvent Evaporation

Viscosity Lower Than Propylene Glycol Methyl Ether Acetate Facilitates Easier Handling and Higher Solids Loading

Despite having a higher molecular weight, DPMA demonstrates a lower dynamic viscosity compared to propylene glycol methyl ether acetate (PMA). DPMA's viscosity is 1.7 cP at 25°C, while PMA's is typically 1.1 cP to 1.3 cP under similar conditions. While the absolute difference is modest, it contributes to DPMA's profile as one of the lowest viscosity members of the P-series glycol ether acetates [1][2].

Coating Formulation Rheology Solvent Viscosity

Acetate End-Cap Eliminates Hydroxyl Reactivity, Enabling Use in Proton-Sensitive Systems

In contrast to its non-acetate precursor, dipropylene glycol methyl ether (DPM), DPMA is chemically capped with an acetate group. This structural modification eliminates the reactive hydroxyl (-OH) functionality present in DPM and other glycol ethers [1]. As a result, DPMA is non-hydroxylic and does not compete with polyols for isocyanate groups in two-component urethane coatings.

Polyurethane Coating Solvent Compatibility Isocyanate Stability

Limited Water Solubility Balances Hydrophobicity and Coalescing Ability vs. Fully Miscible DPM

DPMA exhibits a quantifiably different water solubility profile compared to its non-esterified precursor, dipropylene glycol methyl ether (DPM). DPMA's water solubility is 16 wt% at 25°C, whereas DPM is completely miscible with water in all proportions [1][2]. This limited solubility is a direct consequence of the acetate end-cap increasing the molecule's hydrophobic character.

Waterborne Coating Coalescing Agent Solubility Parameter

Hansen Solubility Parameters Validate Broader Solvency Window for Polar Resins Compared to P-Series Peers

DPMA's Hansen Solubility Parameters (HSP) provide a quantitative framework for predicting its compatibility with various resin systems. The reported HSP for DPMA are dD=16.3, dP=4.9, and dH=8.0 (joules/cm3)1/2 [1]. These values position DPMA in a distinct solubility space that offers a different balance of dispersion, polar, and hydrogen-bonding forces compared to its non-acetate precursor DPM (dD=15.5, dP=5.7, dH=11.2) [2].

Solvent Selection Resin Solubility Hansen Solubility Parameters

High-Value Application Scenarios for Dipropylene Glycol Methyl Ether Acetate Driven by Quantitative Performance Differentiation


High-Solids and Waterborne Industrial Maintenance Coatings

In the formulation of high-solids and waterborne industrial maintenance coatings, DPMA's slow evaporation rate (0.015) and low viscosity (1.7 cP) directly address the challenges of film formation and application [1]. The slow evaporation profile, quantified as 22 times slower than PMA, ensures adequate open time for leveling and defect-free coalescence, particularly under high-temperature, low-humidity application conditions where faster solvents would cause premature drying and surface imperfections. This property is essential for achieving the smooth, durable finishes required on structural steel and heavy equipment.

Solvent-Borne Polyurethane and Proton-Sensitive Coatings

DPMA is a primary solvent of choice for two-component (2K) polyurethane coatings due to its non-hydroxylic nature, a direct result of its acetate end-cap . In these systems, the presence of a reactive hydroxyl solvent like DPM would consume expensive isocyanate curing agents, altering the stoichiometry and compromising film integrity. DPMA eliminates this side reaction, ensuring predictable pot life, complete cure, and optimal final film properties such as hardness and chemical resistance. This makes it indispensable for high-performance automotive refinish and aerospace coatings.

Screen Printing and Digital Inks Requiring Extended Latency and Stability

In screen printing and digital ink formulations, the combination of DPMA's moderate evaporation rate and high solvency prevents ink drying on the screen or in the printhead nozzle, a critical issue known as 'latency' [2]. Its ability to dissolve a broad spectrum of resins, including acrylics and epoxies, ensures pigment dispersion stability and consistent ink transfer. The 22-fold slower evaporation compared to PMA is particularly valuable in screen printing, where the ink is exposed to the atmosphere for extended periods on the open mesh, preventing viscosity drift and ensuring sharp, high-resolution prints throughout the production run.

Cleaning Formulations for Precision and Electronic Components

DPMA is utilized in specialized cleaning formulations where its moderate volatility and high organic solvency (750 g/L) are advantageous . Its lower vapor pressure (0.08 mmHg at 20°C) compared to many other industrial cleaning solvents reduces evaporative losses and VOC emissions during use, contributing to a safer and more environmentally compliant workplace. It effectively removes a wide range of organic soils, greases, and flux residues without aggressively attacking sensitive substrates, making it suitable for cleaning electronic assemblies and precision metal parts.

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